N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine
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Overview
Description
N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE is a synthetic organic compound that features both an indole and an aniline moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE typically involves the condensation of 2-aminobenzaldehyde with 1H-indole-3-carboxaldehyde under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE would depend on its specific biological target. Generally, compounds with indole and aniline moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE: can be compared to other indole derivatives such as tryptamines and indole-3-carbinol.
Aniline derivatives: Similar to compounds like aniline and its substituted derivatives.
Uniqueness
The uniqueness of N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE lies in its combination of indole and aniline moieties, which may confer unique biological activities and chemical reactivity compared to other compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C15H13N3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylideneamino)aniline |
InChI |
InChI=1S/C15H13N3/c16-13-6-2-4-8-15(13)18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17H,16H2 |
InChI Key |
ARNVQAJQYYRALN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=C3N |
Origin of Product |
United States |
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